- Preparation of 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine compounds as HPK1 inhibitor and application, World Intellectual Property Organization, , ,
Cas no 929626-17-5 (Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester
- Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
- Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
- 3-Methyl-5-methoxycarbonylphenylboronic acid pinacol ester
- 3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester
- SY334655
- Z2044754882
- AS-3266
- 929626-17-5
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoic Acid Methyl Ester
- CS-0175810
- METHYL3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
- MFCD11858366
- 3-Methyl-5-methoxycarbonylphenylboronic acid,pinacol ester
- SB40006
- 3-(Methoxycarbonyl)-5-methylphenylboronic Acid Pinacol Ester
- DB-088618
- SCHEMBL7475416
- AKOS016003693
- EN300-363391
- (3-(METHOXYCARBONYL)-5-METHYLPHENYL)BORONIC ACID PINACOL ESTER
- methyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- DTXSID30581635
-
- MDL: MFCD11858366
- Inchi: 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
- InChI Key: PQEGFCISHQGIJO-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC
Computed Properties
- Exact Mass: 276.1532893g/mol
- Monoisotopic Mass: 276.1532893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8Ų
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0054P-1g |
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester |
929626-17-5 | 97% | 1g |
763.24CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0054P-5g |
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester |
929626-17-5 | 97% | 5g |
2289.71CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0054P-500mg |
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester |
929626-17-5 | 97% | 500mg |
678.43CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0054P-25g |
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester |
929626-17-5 | 97% | 25g |
8438.02CNY | 2021-05-07 | |
| Alichem | A019095522-10g |
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
929626-17-5 | 95% | 10g |
$998.00 | 2023-08-31 | |
| TRC | M321185-1g |
Methyl 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
929626-17-5 | 1g |
$ 195.00 | 2022-06-04 | ||
| TRC | M321185-10g |
Methyl 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
929626-17-5 | 10g |
$ 1515.00 | 2022-06-04 | ||
| Chemenu | CM135957-1g |
methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
929626-17-5 | 95% | 1g |
$906 | 2022-08-31 | |
| abcr | AB273646-1 g |
3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, 97%; . |
929626-17-5 | 97% | 1g |
€189.80 | 2023-04-26 | |
| abcr | AB273646-5 g |
3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, 97%; . |
929626-17-5 | 97% | 5g |
€481.40 | 2023-04-26 |
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Production Method
Production Method 1
Production Method 2
- Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling, Organic Letters, 2007, 9(5), 761-764
Production Method 3
- Synthesis of diverse 3-Azido-5-(azidomethyl)benzene derivatives via formal C-H azidation and functional group-selective transformations, Heterocycles, 2019, 99(2), 1053-1072
Production Method 4
- Formal C-H-Azidation Based Shortcut to Diazido Building Blocks for the Versatile Preparation of Photoaffinity Labeling Probes, European Journal of Organic Chemistry, 2014, 2014(19), 3991-3995
Production Method 5
1.2 18 h
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565
Production Method 6
- Conversion of 1,3-disubstituted arenes to chiral α,α-diaryl methylammonium chlorides using arene borylation, Tetrahedron, 2008, 64(29), 6824-6830
Production Method 7
1.2 4 h, 80 °C
- Synthesis of Trifunctional Bis-azide Photoaffinity Probe, Synthetic Communications, 2013, 43(16), 2242-2245
Production Method 8
- Generation of monoaryl-λ3-iodanes from arylboron compounds through IPSO-substitution, Heterocycles, 2021, 103(2), 670-677
Production Method 9
- Highly Selective and Divergent Acyl and Aryl Cross-Couplings of Amides via Ir-Catalyzed C-H Borylation/N-C(O) Activation, Organic Letters, 2020, 22(15), 6010-6015
Production Method 10
- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,
Production Method 11
- Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity, Journal of the American Chemical Society, 2015, 137(26), 8633-8643
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Raw materials
- Methyl 3-methyl-5-[[(trifluoromethyl)sulfonyl]oxy]benzoate
- Et3SiB(pinacolato)
- Bis(pinacolato)diborane
- Methyl 3-methylbenzoate
- Methyl 3-bromo-5-methylbenzoate
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preparation Products
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Suppliers
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 929626-17-5)
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 929626-17-5) is a highly specialized organic compound with significant applications in modern organic synthesis and materials science. This compound is characterized by its unique structure, which incorporates a benzoate ester group and a dioxaborolane moiety. The presence of the dioxaborolane ring introduces interesting electronic and steric properties, making this compound a valuable building block in various chemical reactions.
The methyl benzoate core of this compound serves as a versatile platform for further functionalization. The dioxaborolane group, specifically the 4,4,5,5-tetramethyl-substituted derivative, is known for its stability and reactivity in cross-coupling reactions. Recent studies have highlighted the use of such boron-containing compounds in Suzuki-Miyaura couplings, where they act as efficient partners for palladium-catalyzed bond formations. This has opened new avenues for the synthesis of complex aromatic systems with tailored electronic properties.
One of the most notable advancements involving Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is its role in the construction of advanced materials. Researchers have employed this compound to synthesize novel π-conjugated systems that exhibit enhanced electrical conductivity and photovoltaic properties. These materials hold promise for applications in organic electronics and optoelectronics.
Furthermore, the dioxaborolane group in this compound has been shown to participate in unprecedented [n + m] cycloaddition reactions under specific conditions. These reactions have led to the formation of highly strained ring systems with unique chemical reactivity. Such findings underscore the importance of this compound as a tool for exploring uncharted territories in organic chemistry.
In terms of synthesis, Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is typically prepared through a multi-step process involving boronate esterification and subsequent functionalization. The reaction conditions are carefully optimized to ensure high yields and selectivity. Recent advances in catalytic methods have further streamlined its production process.
The integration of this compound into medicinal chemistry has also garnered attention. Its ability to modulate biological pathways through precise molecular interactions has made it a candidate for drug discovery programs targeting various therapeutic areas. Preclinical studies suggest that derivatives of this compound may exhibit potent bioactivity against certain disease models.
Looking ahead, the continued exploration of Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,dioxaborolan -yl)benzoate is expected to yield further breakthroughs in its application across diverse fields. Its unique combination of structural features positions it as a key player in advancing both fundamental research and industrial applications.
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